N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3S/c1-14-4-3-5-15(6-14)12-25(22,23)21-13-20(24-2)18-8-16-7-17(10-18)11-19(20)9-16/h3-6,16-19,21H,7-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOKCMIWDDSWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methoxylation of Adamantane
Adamantane’s bridgehead positions are ideal for methoxy substitution. A common route begins with 2-adamantanone (CAS 700-58-3):
Grignard Methoxylation :
Bromination :
Amination via Gabriel Synthesis :
Alternative Route: Reductive Amination
For improved regiocontrol:
- Aldehyde Intermediate : Oxidize 2-methoxyadamantane to 2-methoxyadamantane-2-carbaldehyde using pyridinium chlorochromate (PCC).
- Reductive Amination :
Synthesis of 1-(3-Methylphenyl)methanesulfonyl Chloride
Sulfonation of 3-Methylbenzyl Chloride
Direct Sulfonylation of 3-Methylbenzylamine
- Reaction with Methanesulfonyl Chloride :
Coupling of Intermediates to Form Target Compound
Sulfonamide Bond Formation
Standard Sulfonylation :
Microwave-Assisted Synthesis :
Optimization and Challenges
Steric Hindrance in Adamantane Functionalization
Purification Strategies
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity product.
- Chromatography : Gradient elution (hexane → ethyl acetate) resolves sulfonamide from unreacted starting material.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard Methoxylation | 65 | 95 | Moderate | High |
| Reductive Amination | 70 | 98 | High | Moderate |
| Microwave Coupling | 80 | 99 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Methanesulfonamide Derivatives
Key Observations :
- The 2-methoxy substituent on adamantane may improve solubility relative to non-polar adamantane analogs (e.g., compound 13 in ).
- Unlike AVE-1625, which features a chlorophenyl-azetidine framework, the target compound lacks halogenated groups, possibly reducing toxicity risks .
Electronic and Conformational Properties
Studies on N-(3-methylphenyl)methanesulfonamide (VIDKOJ) using density functional theory (DFT) reveal that the 3-methyl group induces slight electron-donating effects, stabilizing the sulfonamide’s NH group and influencing hydrogen-bonding capabilities . In contrast, the 2-methoxyadamantane group in the target compound may create steric hindrance, altering conformational flexibility and electronic distribution. For example:
- NMR Shifts : VIDKOJ exhibits a sulfonamide proton (NH) resonance at ~6.2 ppm, while adamantane-containing derivatives show upfield shifts due to shielding effects from the rigid adamantane framework .
- HOMO-LUMO Gaps : Adamantane’s saturated carbon cage may reduce electron delocalization, widening the HOMO-LUMO gap compared to aryl-substituted sulfonamides .
Crystallographic Insights:
- VIDKOJ crystallizes in a monoclinic system with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
- Adamantane-containing sulfonamides (e.g., compound 13) exhibit dense molecular packing due to adamantane’s rigidity, reducing solubility but enhancing thermal stability .
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes an adamantane moiety, a methanesulfonamide group, and a phenyl ring with a methyl substitution. The chemical formula is , and it possesses several functional groups that may contribute to its biological activity.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Dipeptidyl Peptidase IV (DPP4) Inhibition : This compound may inhibit DPP4, an enzyme involved in glucose metabolism and immune response regulation. Inhibition of DPP4 can lead to increased levels of incretin hormones, which help lower blood sugar levels .
- Cell Proliferation Modulation : The compound has been studied for its effects on alveolar type 2 cell proliferation, suggesting a role in lung health and potential applications in pulmonary diseases .
Biological Activity Data
A summary of biological activity data for this compound is presented below:
| Activity | Effect | Reference |
|---|---|---|
| DPP4 Inhibition | Reduces blood glucose levels | |
| Alveolar Cell Proliferation | Enhances cell growth | |
| Cytotoxicity | Low toxicity in vitro |
Case Studies
- Study on DPP4 Inhibition : A recent study evaluated the efficacy of the compound as a DPP4 inhibitor. Results showed significant reductions in blood glucose levels in diabetic models, suggesting therapeutic potential for diabetes management .
- Lung Health Investigation : Another study investigated the effects of this compound on alveolar type 2 cells. The findings indicated that it promotes the proliferation of these cells, which are crucial for lung repair processes following injury .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
